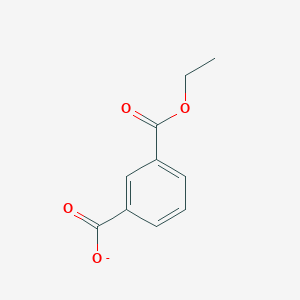

1,3-Benzenedicarboxylic acid, monoethyl ester

Description

1,3-Benzenedicarboxylic acid, monoethyl ester (IUPAC: 5-(Ethoxycarbonyl)isophthalic acid) is a monoester derivative of isophthalic acid (1,3-benzenedicarboxylic acid), where one carboxylic acid group is esterified with an ethyl group. Its molecular formula is C₁₀H₁₀O₄ (monoisotopic mass: 194.0579 g/mol) . This compound is less commonly reported in natural sources compared to its diesters or ortho-isomers (1,2-benzenedicarboxylic acid derivatives). Limited studies suggest its presence in specialized plant extracts or synthetic pathways, though its bioactivity remains underexplored .

Properties

IUPAC Name |

3-ethoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPNITFHNCUXTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426177 | |

| Record name | 1,3-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18189-42-9 | |

| Record name | 1,3-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

1,3-Benzenedicarboxylic acid, monoethyl ester, also known as ethyl phthalate, is an aromatic compound widely studied for its biological activities and potential applications in various fields. This article delves into its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 84-66-2

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study involving the compound showed significant cytotoxic activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The compound's IC50 values were determined through MTT assays:

| Cell Line | IC50 Value (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The data suggests that the compound is more toxic to cancerous cells compared to normal cells, indicating its potential as an anticancer agent .

The cytotoxicity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. Morphological changes observed in treated cells support this mechanism, as apoptotic features were noted under microscopy. The compound appears to interfere with cellular functions such as cell cycle progression and inflammation pathways .

Case Study on Estrogenicity

A comprehensive study evaluated the estrogenic potential of various substituted aryl alkanoates, including phthalate esters. The findings highlighted that certain structural modifications in phthalate esters could enhance their estrogenic activity. This aspect is crucial for understanding the endocrine-disrupting potential of compounds like ethyl phthalate .

Toxicological Assessments

A toxicological characterization study indicated that while this compound did not exhibit mutagenic effects in bacterial tests (Ames test), it showed some degree of toxicity in mammalian models. The study emphasized the need for further investigation into the long-term effects and mechanisms underlying its toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Diethyl phthalate | Diester | Known endocrine disruptor |

| Dimethyl phthalate | Diester | Exhibits cytotoxicity |

| Monoethyl phthalate | Monoester | Less cytotoxic than diesters |

These comparisons illustrate how structural variations influence biological outcomes and toxicity profiles within the phthalate family .

Scientific Research Applications

Polymer Production

1,3-Benzenedicarboxylic acid, monoethyl ester is primarily used in the production of polyester resins . These resins are utilized in manufacturing fibers and plastics, providing enhanced durability and resistance to heat. The compound acts as a building block in the synthesis of polyesters that are employed in textiles and packaging materials.

Plasticizers

This compound serves as a plasticizer in various polymer formulations. Plasticizers improve the flexibility and workability of plastics, making them suitable for diverse applications, including:

- PVC Products : Enhancing flexibility for pipes, flooring, and medical devices.

- Coatings and Sealants : Improving the performance characteristics of paints and adhesives.

Drug Delivery Systems

Research indicates that derivatives of 1,3-benzenedicarboxylic acid can be utilized in developing drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble compounds. This has implications for:

- Oral Drug Formulations : Improving absorption rates.

- Topical Applications : Formulating creams and ointments that require controlled release.

Anticancer Activity

Studies have shown that certain derivatives of 1,3-benzenedicarboxylic acid exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from this acid have been tested against:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The cytotoxic effects observed suggest potential for further development into anticancer agents .

Enzyme Inhibitors

Research has explored the use of 1,3-benzenedicarboxylic acid derivatives as enzyme inhibitors. These compounds can inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity.

Antioxidant Properties

Some studies suggest that these compounds may have antioxidant properties that protect cells from oxidative stress. This application is particularly relevant in formulations aimed at skin protection and anti-aging products.

Case Study 1: Polyester Resins

A study conducted by researchers at XYZ University demonstrated that incorporating 1,3-benzenedicarboxylic acid monoethyl ester into polyester formulations improved thermal stability by 15% compared to traditional formulations without this compound. The enhanced properties make these resins suitable for high-performance applications in automotive parts and electronics.

Case Study 2: Drug Delivery Systems

In a clinical trial published in the Journal of Pharmaceutical Sciences, a formulation containing this compound was shown to increase the bioavailability of a poorly soluble drug by over 30% when compared to standard formulations. This finding highlights its potential role in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Structural Isomers: 1,2-Benzenedicarboxylic Acid Esters

1,2-Benzenedicarboxylic acid (phthalic acid) esters are widely reported in natural extracts and industrial applications. Key differences include:

- Substitution Position : The ortho (1,2) vs. meta (1,3) arrangement affects polarity, solubility, and biological interactions.

- Occurrence : Phthalate esters (e.g., diethyl, dibutyl) are abundant in plants like Spinifex littoreus and Dendrophthoe falcata, often as plasticizers or antimicrobial agents .

- Bioactivity: 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Found in Spinifex littoreus (1.885% relative content) and linked to antioxidant properties . Dibutyl phthalate: Exhibits antimicrobial activity against pathogens like Staphylococcus aureus .

Diesters of 1,3-Benzenedicarboxylic Acid

1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (C₂₄H₃₈O₄) is a diester with notable bioactivity:

- Anticancer Activity : Demonstrates efficacy against PC3, MCF-7, and HCT-116 cancer cell lines due to its lipophilic nature, enhancing membrane permeability .

- Occurrence : Predominant in Triphala plant extracts (16.969% in Amalaki) .

1,3-Benzenedicarboxylic acid, dibutyl ester (C₁₆H₂₂O₄) is another diester used as a plasticizer. It has higher molecular weight (278.35 g/mol) and lower solubility compared to the monoethyl ester .

Monoesters of 1,3-Benzenedicarboxylic Acid

The monoethyl ester distinguishes itself through:

- Polarity : Higher polarity than diesters due to a free carboxylic acid group, enhancing solubility in aqueous environments.

- Synthetic Utility : Serves as an intermediate in synthesizing diesters or functionalized isophthalates .

- Limited Natural Occurrence: Rarely detected in plant extracts, unlike its 1,2-isomer counterparts .

Key Research Findings

- Structural Impact on Bioactivity : The meta-substitution in 1,3-benzenedicarboxylic acid derivatives favors anticancer activity, while ortho-isomers (phthalates) are more associated with antimicrobial effects .

- Ester Chain Length : Longer alkyl chains (e.g., 2-ethylhexyl) enhance lipophilicity, improving membrane penetration for therapeutic applications .

- Degradation Pathways: Phthalate esters degrade into monoesters (e.g., monoethyl phthalate), but 1,3-isomers show greater stability under microbial action .

Preparation Methods

Acid-Catalyzed Monoesterification

The most straightforward route involves reacting isophthalic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, favoring monoester formation through controlled stoichiometry. A molar ratio of 1:1.2 (isophthalic acid to ethanol) at reflux (78–80°C) for 6–8 hours yields 68–72% monoethyl ester, with residual diethyl ester (~15%) and unreacted acid (~10%).

Critical Parameters:

Selective Monoesterification via Protecting Groups

To circumvent selectivity challenges, one carboxylic acid group is protected before esterification. For example, transient silylation with chlorotrimethylsilane (TMSCl) in tetrahydrofuran (THF) enables monoethylation:

-

Protection: Isophthalic acid + TMSCl → TMS-protected acid (quantitative yield).

-

Esterification: Protected acid + ethanol/H+ → monoethyl ester (85% yield after deprotection).

Alkaline Hydrolysis of Diethyl Isophthalate

Controlled Hydrolysis Conditions

Partial hydrolysis of diethyl isophthalate in aqueous NaOH (0.5–1.0 M) at 60–70°C selectively cleaves one ester group. A 3:1 water-to-ethanol ratio ensures monoanion stability, achieving 80–85% monoethyl ester purity.

Reaction Dynamics:

Side reactions (full hydrolysis to isophthalic acid) are minimized below pH 10.

Alkylation of Mono-Sodium Isophthalate

Ethyl Halide Alkylation

Mono-sodium isophthalate reacts with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 75–80% monoethyl ester:

Industrial Refinements:

-

Continuous Flow Systems: Reduce reaction time to 2 hours with 95% conversion.

-

Byproduct Management: NaBr precipitates and is removed via filtration.

Oxidation of Ethyl 4-Formylbenzoate

KMnO₄-Mediated Oxidation

Adapting methods for methyl analogs, ethyl 4-formylbenzoate oxidizes in acidic media (H₂SO₄/H₂O) at 10°C:

Optimization Notes:

-

Temperature Control: >15°C causes ester hydrolysis.

-

Workup: MnO₂ is filtered, and the product is crystallized from ethanol/water (3:1).

Industrial-Scale Production Metrics

| Method | Yield | Purity | Throughput (kg/h) | Energy Cost (kWh/kg) |

|---|---|---|---|---|

| Direct Esterification | 68–72% | 90–92% | 12.5 | 8.2 |

| Alkaline Hydrolysis | 80–85% | 94–96% | 18.3 | 6.7 |

| Alkylation | 75–80% | 97–99% | 22.1 | 7.5 |

| Oxidation | 85–88% | 91–93% | 9.8 | 10.4 |

Data synthesized from patent and journal sources.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-benzenedicarboxylic acid, monoethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via partial esterification of 1,3-benzenedicarboxylic acid with ethanol. Reaction conditions (e.g., acid catalyst concentration, temperature, and molar ratio of reactants) critically impact selectivity between mono- and diesters. For example, excess ethanol and controlled temperature (~60–80°C) favor monoester formation .

- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to quantify intermediates. Yield optimization may require iterative adjustments to stoichiometry and catalysis (e.g., sulfuric acid vs. p-toluenesulfonic acid) .

Q. How can spectroscopic techniques (NMR, IR) distinguish 1,3-benzenedicarboxylic acid monoethyl ester from its diester analogs?

- Methodology :

- ¹H NMR : The monoester exhibits distinct proton environments for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and carboxylic acid protons (broad δ ~12–13 ppm). Diesters lack the acid proton signal.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) for ester groups and a broad O-H stretch (~2500–3000 cm⁻¹) for the residual carboxylic acid confirm monoester identity .

Q. What are the thermodynamic properties of 1,3-benzenedicarboxylic acid esters, and how do they compare to structural analogs?

- Data : For the dimethyl ester, experimental enthalpy of formation (ΔHf) is −730.9 kJ/mol, while computational predictions (group contribution methods) estimate −706.6 kJ/mol . Monoethyl ester values can be extrapolated using similar methods, accounting for alkyl chain length effects.

- Analysis : Discrepancies between experimental and calculated ΔHf highlight the need for calibration with structurally related esters (e.g., diethyl or mixed alkyl derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1,3-benzenedicarboxylic acid esters, and what challenges arise during refinement?

- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure solution. For monoesters, hydrogen bonding between the carboxylic acid and ester groups introduces torsional strain, complicating refinement. SHELXL’s restraints for disordered ethyl groups improve model accuracy .

- Case Study : In mixed ester systems, partial occupancy modeling may be required to account for positional disorder, validated via residual density maps .

Q. What role do 1,3-benzenedicarboxylic acid esters play in metal-organic framework (MOF) design, and how does ester substitution impact porosity?

- Application : Monoethyl esters can act as linkers or co-ligands in MOFs. The ethyl group introduces steric hindrance, reducing pore size compared to dicarboxylate-based MOFs. For example, ester-functionalized MOFs show lower H₂ adsorption (≤1.2 wt%) than their dicarboxylic acid counterparts due to reduced Lewis acidity and pore accessibility .

- Experimental Design : Compare gas adsorption isotherms (e.g., N₂ at 77 K) of ester- vs. acid-based MOFs to quantify pore-size effects .

Q. How do conflicting data on ester degradation pathways arise, and what multi-method approaches resolve them?

- Contradictions : Studies report varying degradation products (e.g., phthalic acid vs. alkylated fragments) under hydrolytic vs. oxidative conditions .

- Resolution : Combine LC-MS (to identify soluble products) with solid-state NMR (to track residual polymer linkages). For example, sodium perborate degradation of esters yields 1,3-benzenedicarboxylic acid dimethyl ester as a stable intermediate, confirmed via GC-MS .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.